2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene

Organic Synthesis Polymer Chemistry Material Science

Researchers requiring asymmetric functionalization for tailored π-conjugated polymers often face limitations with symmetric dibromo monomers. 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene resolves this by providing a single reactive site at the C2 position alongside two bromohexyl chains, enabling precise control over copolymer architecture and optoelectronic properties. - Enables synthesis of well-defined, asymmetric polymers for high-performance OLED emissive layers. - Dual reactive handles (aryl and alkyl bromides) allow for post-polymerization modifications to graft functional groups. - Rigid fluorene core with solubilizing chains ensures excellent processability for device fabrication.

Molecular Formula C25H31Br3
Molecular Weight 571.2 g/mol
Cat. No. B12297884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene
Molecular FormulaC25H31Br3
Molecular Weight571.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2(CCCCCCBr)CCCCCCBr)C=C(C=C3)Br
InChIInChI=1S/C25H31Br3/c26-17-9-3-1-7-15-25(16-8-2-4-10-18-27)23-12-6-5-11-21(23)22-14-13-20(28)19-24(22)25/h5-6,11-14,19H,1-4,7-10,15-18H2
InChIKeyNXZLCKGNRSHEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene: Procurement Guide


2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene (CAS 438201-29-7) is a highly functionalized brominated fluorene derivative with a molecular formula of C25H31Br3 . This compound is characterized by a rigid fluorene core with two brominated hexyl chains, enhancing its reactivity and solubility, and making it a versatile building block in organic synthesis . It is widely utilized as a key intermediate in the synthesis of conjugated polymers for advanced organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and solar cells .

1 Asymmetric π-conjugated polymer synthesis
2 Controlled mono-bromo reactivity at C2
3 Bromohexyl solubilizing side chains

Why Generic Substitution Fails


Direct substitution of 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene with other fluorene derivatives or brominated building blocks is not straightforward without compromising the intended material properties. The specific combination of a single bromine at the 2-position and two bromohexyl chains at the 9-position provides a unique reactivity profile . This pattern enables its use as a precursor for creating well-defined, asymmetric π-conjugated polymers and for post-polymerization modifications, which is not possible with symmetric dibromo analogs like 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene [1]. The specific molecular architecture directly influences the polymerization kinetics, the electronic properties of the resulting polymer, and the efficiency of subsequent device fabrication.

Target Compound 2‑Br, 9,9‑bis(6‑bromohexyl)fluorene
Potential Substitute 2,7‑dibromo‑9,9‑bis(6‑bromohexyl)fluorene
Asymmetric monomer enables controlled copolymerization
Symmetric dibromo analog may limit sequence‑defined architecture
Single C2 bromine guides post‑polymerization modification
Two reactive sites on fluorene core may shift coupling selectivity

Quantitative Evidence


Purity and Molecular Weight Specifications

The compound's key specifications for procurement include a minimum purity of 98% (as determined by HPLC) and a molecular weight of 571.23 g/mol . These are critical metrics for ensuring reproducible synthesis outcomes. A comparator, 2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a downstream boronic ester derivative, has a molecular weight of 744.26 g/mol, reflecting the significant mass increase after functionalization .

Purity & MW
Specification review
≥98% HPLC, MW 571.23 g/mol
+173.03 g/mol vs. boronic ester derivative
Supports stoichiometry and batch reproducibility
Supplier specification; independent verification advised
Organic Synthesis Polymer Chemistry Material Science

Catalyst Impact on Polymerization

In a study optimizing the synthesis of poly[9,9-bis(6'-bromohexylfluoren-2,7-diyl)-alt-co-(benzen-1,4-diyl)] (PFPBr2) from a related monomer (9,9-bis(6'-bromohexyl)-2,7-dibromofluorene), four palladium catalysts were evaluated: [Pd(PPh3)4] (1), [Pd(PPh3)2Cl2] (2), [PdCl2(dppe)] (3), and [PdCl2(dppf)]·CH2Cl2 (4) [1]. The selection of the catalyst directly impacts the polymerization degree and molecular weight distribution of the resulting fluorene-based polymer, which are critical parameters for its performance in organic electronics. While this is not a direct measurement for the target compound, it demonstrates that polymerization outcomes are highly sensitive to the reaction conditions when using this class of monomers.

Catalyst sensitivity
Class-level
Four Pd catalysts tested; polymerization degree varies qualitatively
Reaction optimization required for target polymer
Based on 2,7‑dibromo analog study
Polymer Synthesis Suzuki Coupling OLED Materials

Anion Exchange Membrane Performance

A polyfluorene-based polymer, synthesized from a 9,9-bis(6-bromohexyl)fluorene core, demonstrates significant performance advantages in anion exchange membrane (AEM) applications [1]. The quaternized polymer (PFPB-QA) exhibits high ionic conductivity of 122 mS cm⁻¹ at 80°C and excellent alkaline stability after 720 hours in 1 M KOH at 80°C. When used in an AEM water electrolyzer, it achieves a current density of 1.53 A cm⁻² at 2.0 V. The study notes that compared to a polyphenylene oxide (PPO) membrane of similar molecular weight, the PFPB-QA polymer shows significantly superior membrane-forming properties, attributed to the flexible alkyl spacers introduced via the bromohexyl-fluorene monomer.

AEM performance
Class-level
Derived PFPB‑QA: 122 mS cm⁻¹ (80°C), 1.53 A cm⁻² (2.0 V)
Supports material-performance screening
Derived polymer study; not a direct monomer measurement
Anion Exchange Membranes Water Electrolysis Fuel Cells

Application Scenarios


Asymmetric Conjugated Polymers for OLEDs

This compound serves as a key monomer for creating asymmetric, π-conjugated polymers used in Organic Light-Emitting Diodes (OLEDs) . The specific substitution pattern (single bromine at C2) allows for the controlled synthesis of copolymers with tailored electronic properties, a level of precision not achievable with symmetric dibromo monomers [1]. Researchers aiming to fine-tune the optoelectronic properties of emissive layers in OLED devices should select this compound for its ability to introduce defined, functional side chains along the polymer backbone.

Post-Polymerization Modification Precursor

The bromine atoms on both the fluorene core and the hexyl side chains act as versatile functional handles for post-polymerization modifications . This reactivity profile is ideal for researchers developing advanced functional materials, including those for AEMs and biosensors. The ability to graft additional functional groups onto the polymer after its synthesis enables the creation of highly specialized materials with tunable properties, as demonstrated by the performance of PFPB-QA membranes derived from a bromohexyl-fluorene polymer [1].

Fluorescent Sensors and Bioimaging

The inherent fluorescence of the fluorene core, combined with the reactive bromine sites, makes this compound an excellent precursor for developing fluorescent sensors and nanoparticles . The bromohexyl side chains improve solubility and processability, which is crucial for creating functional nanomaterials. Polymers derived from this class of monomers have been investigated for applications such as detecting nitroexplosive compounds via fluorescence quenching, demonstrating the compound's potential in creating sensitive and selective chemical sensors [1].

Application
Selection Property
Validation Focus
Asymmetric OLED polymer synthesis
Mono-bromo fluorene core for controlled chain growth
Optoelectronic property tuning
Post-polymerization modification
Dual bromine handles (core + side chain)
Functional group integration yield
Fluorescent sensor precursors
Fluorene emission with improved solubility
Fluorescence quenching response
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